N-(4-acetamidophenyl)-3-methoxybenzamide
Description
N-(4-acetamidophenyl)-3-methoxybenzamide is a benzamide derivative characterized by a methoxy-substituted benzene ring linked to an acetamidophenyl group via an amide bond. This compound has garnered attention in medicinal chemistry due to its utility as a synthon in synthesizing bioactive heterocycles. For instance, it serves as a precursor for cytotoxic thiazole and 1,3,4-thiadiazole derivatives, which exhibit selective toxicity against cancer cell lines (HepG2, MCF-7, HTC-116, and PC-3) while sparing normal cells . Its structural features—a methoxy group (electron-donating) and acetamido moiety (hydrogen-bonding capability)—enhance solubility and target interactions, making it a versatile scaffold for drug discovery.
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-8-14(9-7-13)18-16(20)12-4-3-5-15(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
BQXGJXJTMPSIGB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The methoxy group at the 3-position is conserved in many derivatives, suggesting its role in modulating electronic properties and binding affinity.
- Side-chain variations (e.g., piperazine, quinoline, or quinazolinone moieties) dictate target specificity. For example, Compound 7’s piperazine-cyanopyridine chain enhances D4 receptor selectivity , while CoPo-22’s quinoline group enables dual CFTR activity .
Pharmacological Activity
Anticancer Potential
- This compound-derived thiadiazoles show IC₅₀ values in the low micromolar range (1–10 µM) against HepG2 and MCF-7 cells, comparable to Agent L1’s efficacy .
- Mechanistic divergence : While derivatives of the target compound induce apoptosis via mitochondrial pathways, Agent L1 inhibits topoisomerase-II .
Central Nervous System (CNS) Targeting
- Compound 7 exhibits nanomolar affinity (Kᵢ = 2.1 nM) for D4 receptors with >100-fold selectivity over D2, D3, and serotonin receptors. Its logP (2.37–2.55) ensures brain penetration, unlike the parent compound, which lacks CNS activity .
Correction of CFTR Misfolding
Enzymatic Inhibition
- Quinazolinone derivative 4a inhibits tyrosinase (IC₅₀ = 0.89 µM), outperforming simpler benzamides lacking the fused quinazolinone ring .
Physicochemical Properties
| Property | This compound | Compound 7 | CoPo-22 |
|---|---|---|---|
| Molecular Weight | 300.31 g/mol | 420.47 g/mol | 429.47 g/mol |
| logP | 1.98 (predicted) | 2.37–2.55 | 3.12 (predicted) |
| Hydrogen Bond Acceptors/Donors | 4/2 | 6/3 | 7/3 |
| Solubility | Moderate (DMF/DMSO) | Low (CNS-penetrant) | Poor (requires formulation) |
Notable Trends:
- logP: Lipophilicity increases with larger aromatic side chains (e.g., CoPo-22’s quinoline vs. Compound 7’s piperazine), impacting bioavailability and tissue distribution.
- Hydrogen-bonding capacity : The acetamido group in the target compound enhances aqueous solubility relative to halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
